N-(2-(4-tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, a tosylpiperazine moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with furan-2-carboxylic acid and react it with 2-(4-tosylpiperazin-1-yl)ethanol under suitable conditions to form the carboxamide bond. The reaction conditions may include the use of coupling agents like carbodiimides (e.g., DCC, EDC) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The tosyl group can be reduced to form p-toluidine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: p-Toluidine derivatives.
Substitution: Amine derivatives of the carboxamide group.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(4-Tosylpiperazin-1-yl)ethanol: Similar structure but lacks the carboxamide group.
Furan-2-carboxylic acid: Similar core structure but lacks the tosylpiperazine moiety.
Uniqueness: N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride is unique due to its combination of the furan ring, tosylpiperazine group, and carboxamide functionality, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c1-15-4-6-16(7-5-15)26(23,24)21-12-10-20(11-13-21)9-8-19-18(22)17-3-2-14-25-17;/h2-7,14H,8-13H2,1H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUOFJKYQNTDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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